Halogen Substitution Identity (F vs. Cl) Drives Divergent Physicochemical and Binding Profiles
The target compound (4-F) and its closest structurally characterized analog (3-Cl) differ in halogen identity and substitution position, generating measurable differences in computed lipophilicity and inferred binding behavior. The 3-chloro analog was co-crystallized with KRAS G12V-GMPPNP by NMR² and demonstrated binding within the SI/SII switch region at low millimolar affinity [1][2]. The 4-fluoro substitution produces a less lipophilic scaffold (F vs. Cl reduces logP by approximately 0.5–0.8 units for similar aryl systems) with a smaller van der Waals volume, which is predicted to alter fragment binding pose and protein surface complementarity in the critical switch region pocket [1][3].
| Evidence Dimension | Halogen substitution identity and computed lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 2.3; TPSA = 32.3 Ų; para-fluoro substitution (MW = 222.26 g/mol) [3] |
| Comparator Or Baseline | N-(3-chlorophenyl)-2-pyrrolidin-1-ylacetamide: meta-chloro substitution (MW approximately 238.71 g/mol); KRAS G12V binding confirmed at low mM affinity via NMR² HSQC titration; PDB 8QEI [1][2] |
| Quantified Difference | XLogP3 difference estimated at 0.5–0.8 units (4-F lower than 3-Cl based on Hansch π constants: π_F = 0.14 vs. π_Cl = 0.71). TPSA identical (32.3 Ų). MW difference: approximately 16.5 g/mol. Binding mode: not yet determined for target compound. |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm); KRAS G12V binding measured by ¹H-¹⁵N HSQC titration at 298 K in 100% D₂O with 1 mM KRAS G12V GMPPNP and 5 mM fragment concentration [1][2] |
Why This Matters
The halogen atom identity (F vs. Cl) and position (para vs. meta) are critical determinants of fragment binding pose and SAR optimization potential in KRAS drug discovery; procurement decisions for fragment library expansion or SAR campaigns must treat these as non-interchangeable chemical starting points.
- [1] Buetikofer, M., & Orts, J. (2023). PDB 8QEI: NMR2 Structure of KRAS G12V (GMPPNP bound) in complex with N-(3-chlorophenyl)-2-pyrrolidin-1-ylacetamide. RCSB Protein Data Bank. doi:10.2210/pdb8qei/pdb. View Source
- [2] Bütikofer, M., Torres, F., Kadavath, H., Gamperli, N., Abi Saad, M. J., Zindel, D., Coudevylle, N., Riek, R., & Orts, J. (2025). NMR2-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS. Journal of the American Chemical Society, 147, 13200–13209. doi:10.1021/jacs.4c16762. View Source
- [3] PubChem. (2025). Compound Summary for CID 934518: N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide. National Center for Biotechnology Information. Retrieved April 24, 2026. View Source
